molecular formula C8H13NO2 B1314467 (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one CAS No. 95502-31-1

(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one

Cat. No.: B1314467
CAS No.: 95502-31-1
M. Wt: 155.19 g/mol
InChI Key: UVSOQLUKPLSKOC-FNORWQNLSA-N
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Description

(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is an organic compound with a unique structure that includes a tetrahydropyran ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one typically involves the reaction of tetrahydro-4H-pyran-4-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the dimethylamino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Poly [2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino functionality.

    N,N-Dimethylformamide: A solvent with a dimethylamino group.

    N,N-Dimethylacetamide: Another solvent with similar properties.

Uniqueness

(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is unique due to its tetrahydropyran ring structure combined with the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOQLUKPLSKOC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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